molecular formula C23H16Cl3N3O5 B2998201 methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 321571-37-3

methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Katalognummer: B2998201
CAS-Nummer: 321571-37-3
Molekulargewicht: 520.75
InChI-Schlüssel: FVLGRMKTERMHLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole core fused with a pyrazole moiety. Its structure includes two aromatic substituents: a 3-chlorophenyl group on the pyrazole ring and a 2,6-dichlorophenyl group on the oxazole ring.

The compound’s structural determination would typically involve X-ray crystallography, with software such as SHELX playing a critical role in refining crystallographic data .

Eigenschaften

IUPAC Name

methyl 5-[1-(3-chlorophenyl)-3-ethoxycarbonylpyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3O5/c1-3-33-23(31)19-14(11-29(27-19)13-7-4-6-12(24)10-13)21-18(22(30)32-2)20(28-34-21)17-15(25)8-5-9-16(17)26/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLGRMKTERMHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C(=O)OC)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate (CAS: 321571-37-3) is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C23H16Cl3N3O5C_{23}H_{16}Cl_{3}N_{3}O_{5}, and it possesses a molar mass of approximately 520.75 g/mol. This article reviews its biological activities, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Pyrazole and Isoxazole Rings : These heterocyclic structures are known for their diverse pharmacological effects.
  • Chlorophenyl Substituents : The presence of chlorinated phenyl groups enhances lipophilicity and may influence receptor interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole and isoxazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate have shown significant growth inhibition in human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer) with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Compound Cell Line IC50 (µM) Reference
Methyl 5-[...]A431<10
Methyl 5-[...]HT29<15

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are particularly relevant in neurodegenerative diseases. In vitro studies have demonstrated that it can inhibit nitric oxide production in activated microglia, suggesting a protective role against neuroinflammation . This mechanism could be beneficial in conditions such as Parkinson's disease, where inflammation plays a critical role in disease progression.

The biological activities of methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate are likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific cellular receptors involved in apoptosis and cell proliferation.
  • Enzyme Inhibition : It could inhibit enzymes that facilitate tumor growth or inflammatory responses.
  • Signal Transduction Pathways : The modulation of pathways such as NF-kB or MAPK may contribute to its anti-inflammatory and anticancer effects.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to controls .
  • In models of neuroinflammation, treatment with the compound reduced markers of inflammation and improved behavioral outcomes in mice subjected to neurotoxic agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The compound shares structural similarities with other pyrazole-oxadiazole/oxazole hybrids. A key analog, ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2), provides a basis for comparison . Below is a detailed analysis:

Table 1: Structural and Theoretical Property Comparison
Property Target Compound Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate
Heterocyclic Core 1,2-Oxazole 1,2,4-Oxadiazole
Aromatic Substituents 3-Chlorophenyl (pyrazole); 2,6-Dichlorophenyl (oxazole) 4-Fluorophenyl (pyrazole)
Ester Groups Methyl (oxazole); Ethoxycarbonyl (pyrazole) Ethyl (oxadiazole)
Halogen Atoms 3 × Chlorine 1 × Fluorine
Molecular Weight (g/mol) Calculated: 516.71 Calculated: 317.29
Lipophilicity (Predicted) High (due to Cl substituents) Moderate (F is less lipophilic than Cl)
Electron-Withdrawing Effects Strong (Cl groups decrease electron density) Moderate (F has weaker electron withdrawal than Cl)

Key Findings:

Heterocyclic Core Differences :

  • The 1,2-oxazole in the target compound offers a 5-membered ring with one oxygen and one nitrogen atom, while the 1,2,4-oxadiazole in the analog has two nitrogen atoms. This difference influences aromaticity and stability, with oxadiazoles often exhibiting higher metabolic resistance .

Substituent Impact :

  • The 2,6-dichlorophenyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-fluorophenyl group in the analog. Chlorine’s higher atomic weight and electronegativity may improve binding affinity in hydrophobic pockets but reduce aqueous solubility.

Ester Group Variations: The methyl and ethoxycarbonyl esters in the target compound vs. the ethyl ester in the analog affect solubility and hydrolysis rates.

Halogen Effects :

  • Chlorine substituents increase molecular weight and polar surface area, which may hinder membrane permeability compared to fluorine. However, chlorine’s stronger electron-withdrawing nature could enhance reactivity in electrophilic substitution reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.